molecular formula C6H5NO2S B2993732 3-(1,3-Thiazol-4-yl)prop-2-enoic acid CAS No. 133047-17-3

3-(1,3-Thiazol-4-yl)prop-2-enoic acid

Cat. No.: B2993732
CAS No.: 133047-17-3
M. Wt: 155.17
InChI Key: IXZOCDJVRALXCG-OWOJBTEDSA-N
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Description

3-(1,3-Thiazol-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C6H5NO2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-4-yl)prop-2-enoic acid typically involves the condensation of thiazole derivatives with acrylic acid or its derivatives. One common method includes the reaction of 4-thiazolylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(1,3-Thiazol-4-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-4-yl)prop-2-enoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The propenoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Thiazol-2-yl)prop-2-enoic acid
  • 3-(1,3-Thiazol-5-yl)prop-2-enoic acid
  • 3-(1,3-Benzothiazol-2-yl)prop-2-enoic acid

Uniqueness

3-(1,3-Thiazol-4-yl)prop-2-enoic acid is unique due to the position of the thiazole ring attachment, which can influence its reactivity and interaction with biological targets. The specific arrangement of atoms in this compound can result in distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

(E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOCDJVRALXCG-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-17-3
Record name (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid
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